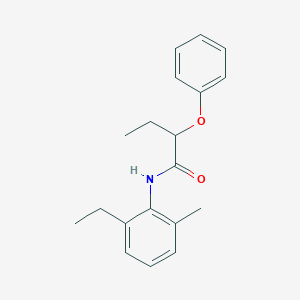
4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a pyrimidine derivative with a pyrazole ring and a piperidine ring. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Wirkmechanismus
The exact mechanism of action of 4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine is not fully understood. However, it is believed to exert its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and pain.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits significant anti-inflammatory and analgesic effects in animal models. It has also been found to exhibit antitumor properties, making it a potential candidate for the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine in lab experiments is its ability to selectively inhibit COX-2 activity, without affecting the activity of COX-1, which plays a role in maintaining the integrity of the gastrointestinal tract. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
Future research on 4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine could focus on identifying new analogs with improved solubility and bioavailability. Additionally, further studies could be conducted to investigate the potential use of this compound in the treatment of cancer and other diseases associated with inflammation and pain. Finally, research could also focus on elucidating the exact mechanism of action of this compound, which could lead to the development of more targeted and effective therapies.
Synthesemethoden
The synthesis of 4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine involves the reaction of 3-methyl-5-phenylpyrazole-1-carboxylic acid and 4-methylpiperidine-1-carboxylic acid with phosphoryl chloride, followed by the reaction with 2-amino-4,6-dimethylpyrimidine. The final product is obtained by purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders.
Eigenschaften
Molekularformel |
C20H23N5 |
|---|---|
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
4-(3-methyl-5-phenylpyrazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine |
InChI |
InChI=1S/C20H23N5/c1-15-8-10-24(11-9-15)19-13-20(22-14-21-19)25-18(12-16(2)23-25)17-6-4-3-5-7-17/h3-7,12-15H,8-11H2,1-2H3 |
InChI-Schlüssel |
CAPCACFZJYJOAV-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2=NC=NC(=C2)N3C(=CC(=N3)C)C4=CC=CC=C4 |
Kanonische SMILES |
CC1CCN(CC1)C2=NC=NC(=C2)N3C(=CC(=N3)C)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 2-{[(2-chlorophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258763.png)

![3-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)propanamide](/img/structure/B258766.png)
![N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide](/img/structure/B258767.png)



![2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B258772.png)
![2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole](/img/structure/B258773.png)
![2-[2-(4-Chloro-benzenesulfonyl)-ethyl]-benzothiazole](/img/structure/B258774.png)
